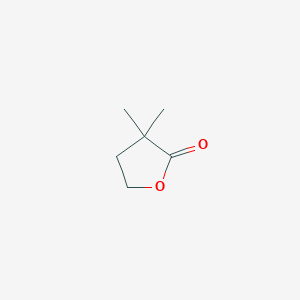

alpha,alpha-Diméthyl-gamma-butyrolactone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of alpha,alpha-Dimethyl-gamma-butyrolactone involves various strategies, including the utilization of alpha-(X-substituted-methyl)-gamma,gamma-dimethyl-gamma-butyrolactones and alpha-(2-X-substituted-ethyl)-gamma,gamma-dimethyl-gamma-butyrolactones, where X represents a leaving group. These compounds undergo electrophilic reactions towards n-butylamine, indicating a two-stage elimination--Michael addition sequence, leading to the formation of alpha-methylene-gamma,gamma-dimethyl-gamma-butyrolactone, which further reacts with n-butylamine to yield specific substituted butyrolactones (Franot et al., 1994). Additionally, strategies for synthesizing alpha-methylene-gamma-butyrolactones starting from 4,4-dimethyldihydrofuran-2,3-dione have been described, with significant variation in antiproliferative properties against human tumor cell lines (Cateni et al., 2006).

Molecular Structure Analysis

The molecular structure and stereochemical aspects of alpha,alpha-Dimethyl-gamma-butyrolactone derivatives play a critical role in their reactivity and biological properties. For instance, the synthesis and characterization of various alpha-substituted gamma-butyrolactones have demonstrated the importance of molecular configuration on anticonvulsant actions, indicating the presence of a spectrum of activity similar to known anticonvulsants (Klunk et al., 1982).

Chemical Reactions and Properties

Alpha,alpha-Dimethyl-gamma-butyrolactone undergoes a range of chemical reactions, highlighting its electrophilic nature and capability to act as a Michael acceptor. This reactivity is pivotal for its contact allergenic potential, where electrophilic attack on nucleophilic sites on skin proteins leads to skin sensitization (Franot et al., 1994). Moreover, the synthesis of alpha-methylene-gamma-butyrolactones from different starting materials showcases the versatility of this compound in undergoing various synthetic transformations (Cateni et al., 2006).

Physical Properties Analysis

The volatility and dimerization behavior of gamma-butyrolactone derivatives, including alpha,alpha-Dimethyl-gamma-butyrolactone, have been studied, revealing the impact of molecular structure on these physical properties. The low volatility of cyclic esters like gamma-butyrolactone, compared to their open-chain analogs, is attributed to specific molecular interactions at the dimer level, which are enhanced at low temperatures (Hesse & Suhm, 2009).

Chemical Properties Analysis

The chemical behavior of alpha,alpha-Dimethyl-gamma-butyrolactone is characterized by its electrophilic nature and reactivity towards nucleophiles, making it a key moiety in various synthetic and biological contexts. Its role as a Michael acceptor is crucial in understanding its contact allergenic potential, while its synthesis from different precursors highlights the chemical versatility and potential for diverse chemical transformations (Franot et al., 1994); (Cateni et al., 2006).

Applications De Recherche Scientifique

Effets neuroprotecteurs

L'unité structurale γ-butyrolactone, qui comprend l'alpha,alpha-diméthyl-gamma-butyrolactone, est présente dans différents produits naturels aux propriétés pharmacologiques importantes . Il a été constaté qu'elle avait des effets neuroprotecteurs. Dans une étude, des dérivés de γ-butyrolactone et de δ-valérolactone ont été synthétisés où la partie fumarate est forcée de former un cycle lactonique. L'objectif était de maintenir l'activité anti-inflammatoire des esters d'acide fumarique tout en limitant les effets secondaires et en améliorant la biodisponibilité . Les dérivés synthétisés ont été évalués dans une lignée cellulaire humaine de neuroblastome SH-SY5Y et ont montré une cytotoxicité plus faible et des propriétés neuroprotectrices plus élevées, par rapport au fumarate de diméthyle .

Propriétés anti-inflammatoires

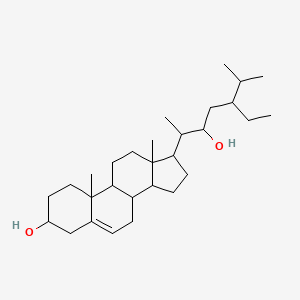

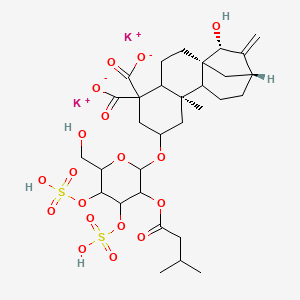

Les cycles γ-butyrolactone et δ-valérolactone, qui comprennent l'this compound, caractérisent plusieurs produits naturels tels que les stéroïdes, les lactones sesquiterpéniques, les antibiotiques macrocycliques et les alcaloïdes . Ces composés se sont avérés avoir des propriétés anti-inflammatoires . Cette caractéristique biologique est largement utilisée en médecine, dans les industries alimentaires, l'agriculture et les cosmétiques .

Safety and Hazards

Alpha,alpha-Dimethyl-gamma-butyrolactone is a combustible liquid . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Orientations Futures

Mécanisme D'action

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets. For alpha,alpha-Dimethyl-gamma-butyrolactone, it is recommended to store it at room temperature, preferably in a cool and dark place .

Propriétés

IUPAC Name |

3,3-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVAIJPDWVTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190584 | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3709-08-8 | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3709-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha-dimethyl-gamma-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MQY4D3RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)